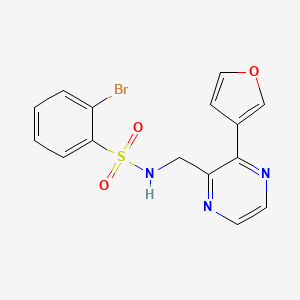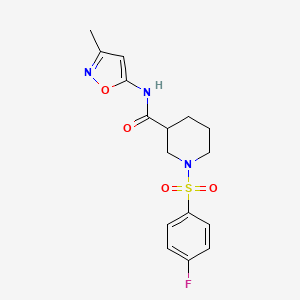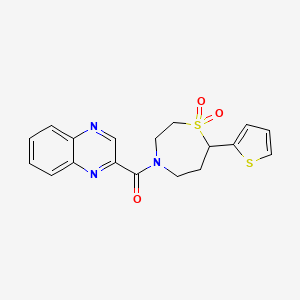
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone is a synthetic compound that has gained attention in the scientific community for its potential applications in various research fields.
Scientific Research Applications
Conducting Polymers Synthesis
Quinoxaline derivatives have been utilized in the synthesis and characterization of conducting copolymers. For instance, electrochemical copolymerizations involving quinoxaline derivatives with thiophene units have been carried out, resulting in copolymers characterized by various analytical techniques. These materials exhibit potential applications in electronics and material science due to their conductive properties (Turac et al., 2011).
Anticancer Activity
Research into substituted thiophene-quinoline derivatives adopting a click chemistry approach has led to the synthesis of compounds with promising anticancer activity. These derivatives have been evaluated against various human cancer cell lines, showing potent and selective cytotoxic agents against cervical and breast cancer cell lines (Othman et al., 2019).
Spectroscopic Properties Study
The electronic absorption, excitation, and fluorescence properties of amino-substituted thiophene quinoxaline derivatives have been investigated. These studies provide insights into the effects of molecular structure and environmental factors on the spectroscopic behavior of these compounds, offering applications in fluorescence-based sensors and imaging technologies (Al-Ansari, 2016).
Biological Activity Evaluation
Novel thiosemicarbazide, thiourea, and bisthiourea derivatives containing the quinoxalin-2-yl moiety have been synthesized and their biological activity evaluated. These studies highlight the antimicrobial potential of such compounds, opening avenues for the development of new antibacterial and antifungal agents (El-Gaby et al., 2003).
Ligand Synthesis for Catalysis
Research into rigid P-chiral phosphine ligands incorporating quinoxaline units for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes demonstrates the importance of such compounds in catalysis. These ligands have been applied to the efficient preparation of chiral pharmaceutical ingredients, showcasing their role in the synthesis of active pharmaceutical ingredients (Imamoto et al., 2012).
properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-18(15-12-19-13-4-1-2-5-14(13)20-15)21-8-7-17(16-6-3-10-25-16)26(23,24)11-9-21/h1-6,10,12,17H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYCTURRRXNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2864845.png)
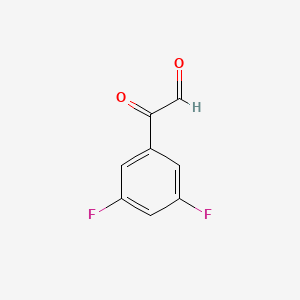

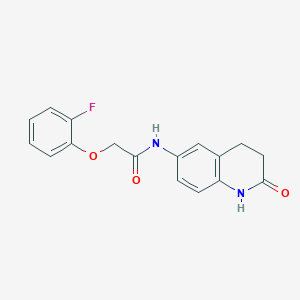
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine](/img/structure/B2864851.png)

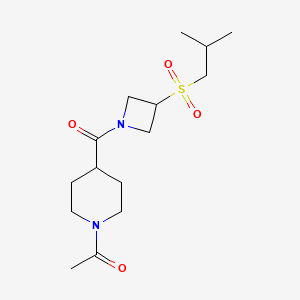
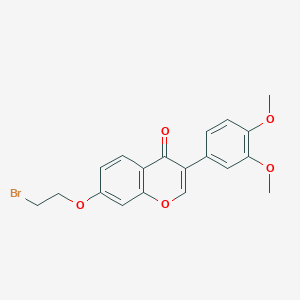
![1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2864860.png)
![1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864862.png)
